Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]-
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Overview
Description
Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and anticancer agents. This compound is characterized by the presence of a benzenesulfonamide core with an amino group at the 3-position, a methyl group at the 4-position, and a trifluoromethyl group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group is further reacted with 4-(trifluoromethyl)phenyl isocyanate to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methyl or other reduced derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
Benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is utilized in the synthesis of dyes, photochemicals, and disinfectants.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in many solid tumors. By inhibiting this enzyme, the compound disrupts the pH regulation within tumor cells, leading to apoptosis and reduced tumor growth . The trifluoromethyl group enhances the compound’s binding affinity to the enzyme, making it a potent inhibitor.
Comparison with Similar Compounds
- Benzenesulfonamide, 4-methyl-
- Benzenesulfonamide, 4-amino-
- Benzenesulfonamide, 4-methoxy-
Comparison:
- Benzenesulfonamide, 4-methyl- lacks the amino and trifluoromethyl groups, making it less effective as an enzyme inhibitor.
- Benzenesulfonamide, 4-amino- has an amino group but lacks the trifluoromethyl group, resulting in lower binding affinity.
- Benzenesulfonamide, 4-methoxy- has a methoxy group instead of a trifluoromethyl group, which affects its chemical reactivity and biological activity.
The presence of both the amino and trifluoromethyl groups in benzenesulfonamide, 3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]- makes it unique and highly effective in its applications.
Properties
CAS No. |
646039-86-3 |
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Molecular Formula |
C14H13F3N2O2S |
Molecular Weight |
330.33 g/mol |
IUPAC Name |
3-amino-4-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9-2-7-12(8-13(9)18)22(20,21)19-11-5-3-10(4-6-11)14(15,16)17/h2-8,19H,18H2,1H3 |
InChI Key |
DKTOQVCFIKELQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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